11-Ethyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene
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Overview
Description
11-Ethyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene is a complex organic compound with the molecular formula C₁₁H₁₇N₃. It is characterized by its unique tricyclic structure, which includes three nitrogen atoms and an ethyl group. This compound is primarily used for research purposes in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Ethyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in specialized laboratories equipped with advanced organic synthesis capabilities. The production process involves stringent quality control measures to ensure the purity and stability of the compound .
Chemical Reactions Analysis
Types of Reactions
11-Ethyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .
Scientific Research Applications
11-Ethyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 11-Ethyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
11-Ethyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene: Similar structure but with slight variations in the tricyclic framework
11-methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodec-9-ene: Contains a methyl group instead of an ethyl group
1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),7,9,11-tetraen-7-ol: Different functional groups and additional double bonds
Uniqueness
11-Ethyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene is unique due to its specific tricyclic structure and the presence of an ethyl group. This configuration imparts distinct chemical and biological properties, making it valuable for specialized research applications .
Properties
Molecular Formula |
C11H17N3 |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
11-ethyl-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-9,11-diene |
InChI |
InChI=1S/C11H17N3/c1-2-9-6-11-12-7-8-4-3-5-10(8)14(11)13-9/h6,8,10,12H,2-5,7H2,1H3 |
InChI Key |
HMLGHKDQRCBEOF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C3CCCC3CNC2=C1 |
Origin of Product |
United States |
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